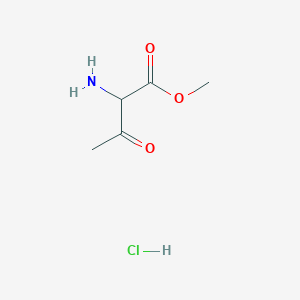

Methyl 2-amino-3-oxobutanoate hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-amino-3-oxobutanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3.ClH/c1-3(7)4(6)5(8)9-2;/h4H,6H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGXUEXDOVYLHEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C(=O)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling Methyl 2-amino-3-oxobutanoate hydrochloride: A Technical Guide to its Discovery, Synthesis, and Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-amino-3-oxobutanoate hydrochloride, a key synthetic intermediate, plays a crucial role in the elaboration of complex molecular architectures, particularly in the field of natural product synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of the historical context of its synthesis, detailed experimental protocols for its preparation, and an exploration of its known applications. Quantitative data from key synthetic methods are tabulated for comparative analysis. Furthermore, this document elucidates the logical workflow of its synthesis through a detailed diagrammatic representation, offering a valuable resource for researchers engaged in organic synthesis and drug discovery.

Introduction

This compound, also known as methyl aminoacetoacetate hydrochloride, is a bifunctional molecule featuring a reactive β-keto-ester moiety and an amino group. This unique structural arrangement makes it a versatile building block for the construction of a variety of heterocyclic and acyclic compounds. While the definitive discovery of this compound is not prominently documented in readily available historical literature, its utility as a synthetic precursor has been recognized in various research endeavors. This guide aims to consolidate the available information on its synthesis and applications, providing a practical resource for the scientific community.

Synthesis History and Methodologies

The synthesis of α-amino-β-keto esters like this compound has been approached through various strategies over the years. General methods for the preparation of amino acid methyl esters and α-keto esters provide a foundational context for the development of specific routes to this compound.

A particularly well-documented and efficient method for the preparation of this compound involves a two-step sequence starting from the readily available methyl acetoacetate. This approach, utilized in the total synthesis of complex natural products like mirabalin, highlights the compound's importance as a strategic intermediate.

Synthesis from Methyl Acetoacetate

A robust and scalable synthesis of this compound begins with the nitrosation of methyl acetoacetate, followed by the reduction of the resulting oxime.

Logical Workflow of Synthesis

Caption: Synthetic workflow for this compound.

Experimental Protocols

Synthesis of this compound from Methyl Acetoacetate [1]

Step 1: Nitrosation of Methyl Acetoacetate

-

To a solution of methyl acetoacetate (1 equivalent) in a suitable solvent (e.g., methanol), an aqueous solution of sodium nitrite (1.1 equivalents) is added dropwise at 0 °C.

-

The reaction mixture is then acidified with hydrochloric acid while maintaining the temperature below 5 °C.

-

The mixture is stirred for a specified period, and the resulting oxime intermediate, methyl 2-hydroxyimino-3-oxobutanoate, is extracted with an organic solvent.

Step 2: Reduction of the Oxime

-

The crude oxime from the previous step is dissolved in methanol.

-

10% Palladium on carbon (Pd/C) is added as a catalyst.

-

A solution of 2N hydrochloric acid in diethyl ether is added dropwise.

-

The reaction mixture is stirred under a hydrogen atmosphere (e.g., using a balloon) at room temperature until the reaction is complete (monitored by TLC).

-

The catalyst is removed by filtration, and the solvent is evaporated under reduced pressure to yield this compound.

Table 1: Quantitative Data for the Synthesis of this compound

| Parameter | Value | Reference |

| Starting Material | Methyl Acetoacetate | [1] |

| Key Reagents | Sodium Nitrite, HCl, 10% Pd/C, H₂ | [1] |

| Overall Yield | Not explicitly stated, but used in a multi-step synthesis | [1] |

| Purity | Sufficient for subsequent synthetic steps | [1] |

Applications in Synthesis

This compound is a valuable precursor in the synthesis of various organic molecules. Its utility is demonstrated in the following examples:

-

Synthesis of Mirabalin Isomers: As a key starting material, it enables the construction of the complex amino-polyketide backbone of mirabalin, a natural product with potential antitumor activity.[1]

-

Preparation of Substituted Oxazoles: The compound is used in amidation reactions followed by cyclization to form oxazole rings, which are important scaffolds in medicinal chemistry.

-

Synthesis of Tetrahydroisoquinoline Derivatives: It serves as a building block in the synthesis of tetrahydroisoquinoline derivatives, which are investigated as selective peroxisome proliferator-activated receptor γ (PPARγ) partial agonists.

-

Formation of Pyrazines: The self-condensation of two molecules of methyl 2-amino-3-oxobutanoate can lead to the formation of symmetrically substituted pyrazines.[2]

Biological Significance and Future Perspectives

While "this compound" is primarily recognized for its role as a synthetic intermediate, the broader class of α-amino-β-keto esters and related α-keto acids are known to be involved in various biological processes. For instance, the structurally similar methyl 2-aminobutanoate hydrochloride is suggested to have neuroprotective effects and may influence amino acid metabolism.[3]

The parent acid, 2-amino-3-oxobutanoic acid, is a known metabolite. Further research into the specific biological activities of its methyl ester hydrochloride salt could unveil novel applications in drug development and chemical biology. Its potential as a precursor for generating libraries of bioactive molecules warrants further exploration.

Conclusion

This compound is a versatile and valuable building block in organic synthesis. The synthetic route from methyl acetoacetate provides an accessible and efficient method for its preparation. Its demonstrated utility in the synthesis of complex natural products and medicinally relevant scaffolds underscores its importance for the scientific community. Future investigations into its own biological properties may open new avenues for its application in the life sciences. This guide provides a solid foundation of its known synthesis and applications, serving as a catalyst for further innovation.

References

Technical Guide: Spectroscopic Data of Methyl 2-amino-3-oxobutanoate Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl 2-amino-3-oxobutanoate hydrochloride is a small organic molecule of interest in synthetic chemistry and drug discovery. As an alpha-amino ester with a ketone functionality, its structural elucidation relies heavily on modern spectroscopic techniques. This document provides a summary of its expected spectroscopic properties (NMR, IR, MS) and generalized protocols for acquiring such data.

Predicted and Expected Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for Methyl 2-amino-3-oxobutanoate and its hydrochloride salt.

Table 1: Predicted ¹H NMR Data for Methyl (S)-2-amino-3-oxobutanoate (Free Base)

Solvent: D₂O, Frequency: 600 MHz

| Chemical Shift (ppm) | Multiplicity |

| 4.49 | s |

| 3.84 | s |

| 2.31 | s |

| Data Source: Human Metabolome Database (HMDB), Predicted Data.[1] |

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

Note: No experimental or predicted data is available. Ranges are estimated based on typical chemical shifts for similar functional groups.

| Carbon Atom | Expected Chemical Shift (ppm) |

| Carbonyl (Ketone) | 200 - 210 |

| Carbonyl (Ester) | 168 - 175 |

| α-Carbon (CH) | 55 - 65 |

| Methoxy (OCH₃) | 50 - 55 |

| Methyl (CH₃) | 25 - 35 |

Table 3: Expected Infrared (IR) Absorption Frequencies

| Functional Group | Expected Absorption (cm⁻¹) | Bond |

| Amine Salt (N⁺-H) | 2800 - 3200 (broad) | N-H stretch |

| Carbonyl (Ketone) | 1715 - 1735 | C=O stretch |

| Carbonyl (Ester) | 1735 - 1750 | C=O stretch |

| C-O Stretch (Ester) | 1000 - 1300 | C-O stretch |

| C-H Stretch (sp³) | 2850 - 3000 | C-H stretch |

Table 4: Mass Spectrometry (MS) Data

| Parameter | Value |

| Molecular Formula | C₅H₁₀ClNO₃ |

| Molecular Weight | 167.59 g/mol |

| Monoisotopic Mass (M+H)⁺ | 132.0655 Da |

| Expected Fragmentation (m/z) | Plausible Fragment |

| 100.05 | [M+H - OCH₄]⁺ |

| 74.06 | [M+H - C₂H₂O₂]⁺ |

| 59.01 | [COOCH₃]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining spectroscopic data for a solid organic compound like this compound.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). Ensure the sample is fully dissolved.

-

Instrumentation: The data should be acquired on a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse sequence: Standard single-pulse experiment.

-

Number of scans: 16-64 scans to achieve a good signal-to-noise ratio.

-

Relaxation delay: 1-2 seconds.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

-

¹³C NMR Spectroscopy:

-

Sample Preparation: Dissolve 20-50 mg of the compound in approximately 0.7 mL of a deuterated solvent.

-

Instrumentation: A 100 MHz or higher spectrometer is recommended.

-

Acquisition Parameters:

-

Pulse sequence: Standard proton-decoupled pulse sequence.

-

Number of scans: 1024 or more scans may be necessary due to the low natural abundance of ¹³C.

-

Relaxation delay: 2-5 seconds.

-

-

Processing: Process the data similarly to the ¹H NMR spectrum.

-

3.2 Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (Thin Solid Film):

-

Dissolve a small amount of the solid sample in a volatile solvent (e.g., methanol or dichloromethane).

-

Apply a drop of the solution to a salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate, leaving a thin film of the compound on the plate.[2]

-

-

Background Spectrum: Run a background spectrum of the empty sample compartment to subtract atmospheric and instrumental absorptions.

-

Sample Measurement: Place the salt plate with the sample film in the spectrometer and acquire the spectrum.

-

Data Acquisition: Typically, spectra are collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

3.3 Mass Spectrometry (MS)

-

Sample Preparation (Electrospray Ionization - ESI):

-

Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile, or water).

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent, often with the addition of 0.1% formic acid to promote protonation.

-

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

-

Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

-

For fragmentation data (MS/MS), select the parent ion of interest (e.g., m/z 132.1) and subject it to collision-induced dissociation (CID).

-

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of a synthesized organic compound.

References

An In-depth Technical Guide on the Chemical Properties and Reactivity of Methyl 2-amino-3-oxobutanoate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-amino-3-oxobutanoate hydrochloride is a reactive chemical intermediate of interest in organic synthesis and potential pharmaceutical development. This document provides a comprehensive overview of its chemical properties, reactivity, and handling considerations. Due to the limited availability of specific experimental data in publicly accessible literature, this guide combines known information with general principles of reactivity for structurally related compounds, such as β-keto esters and amino acid esters. This paper aims to serve as a foundational resource, highlighting areas where further experimental investigation is critically needed.

Chemical and Physical Properties

| Property | Value | Source/Comment |

| CAS Number | 41172-77-4 | Chemical Abstract Service Registry Number |

| Molecular Formula | C₅H₉NO₃·HCl | --- |

| Molecular Weight | 167.59 g/mol | --- |

| IUPAC Name | methyl 2-amino-3-oxobutanoate; hydrochloride | --- |

| Synonyms | Methyl 2-aminoacetoacetate hydrochloride | --- |

| Melting Point | Data not available | Experimental determination required. |

| Boiling Point | Data not available | Likely to decompose upon heating. |

| Solubility | Data not available | Expected to be soluble in water and polar organic solvents like methanol and ethanol. Experimental verification is needed. |

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not available in the public domain. The following represents predicted data and typical spectral regions for the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Predicted chemical shifts would include a singlet for the methyl ester protons, a singlet for the acetyl methyl protons, and a methine proton at the α-carbon. The amino group protons may appear as a broad singlet. The exact chemical shifts and coupling constants would need to be determined experimentally in a suitable deuterated solvent.

-

¹³C NMR: Predicted signals would correspond to the carbonyl carbons of the ester and ketone, the α-carbon, and the two methyl carbons.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the following functional groups:

-

N-H stretching: (amine hydrochloride) ~3200-2800 cm⁻¹ (broad)

-

C=O stretching: (ester) ~1740 cm⁻¹

-

C=O stretching: (ketone) ~1720 cm⁻¹

-

C-N stretching: ~1200-1000 cm⁻¹

Mass Spectrometry (MS)

The mass spectrum would be expected to show a molecular ion peak corresponding to the free base (C₅H₉NO₃) with a mass of 131.06 g/mol . Common fragmentation patterns for amino acid esters and ketones would likely be observed.

Reactivity and Stability

General Reactivity

As a bifunctional molecule, this compound exhibits reactivity characteristic of both β-keto esters and α-amino esters.

-

Reactions at the Keto Group: The ketone carbonyl is susceptible to nucleophilic attack.

-

Reactions at the Ester Group: The ester can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. Transesterification is also a possible reaction in the presence of other alcohols.

-

Reactions involving the Amine Group: The primary amine is nucleophilic and can react with various electrophiles.

-

Reactions of the α-Methylene Group: The protons on the carbon adjacent to the two carbonyl groups are acidic and can be removed by a suitable base, allowing for alkylation or other reactions at this position.

A common reaction for β-keto esters with primary amines is the formation of enamines.

Stability

Specific data on the thermal and solution stability of this compound is not available. As a β-keto ester, it may be prone to decarboxylation under certain conditions, especially if the ester is hydrolyzed to the corresponding carboxylic acid. The hydrochloride salt form is expected to be more stable than the free base. It is advisable to store the compound in a cool, dry, and inert atmosphere.

Experimental Protocols

Detailed, validated experimental protocols for the synthesis and specific reactions of this compound are not well-documented in publicly available literature. However, a general method for the synthesis of amino acid methyl ester hydrochlorides can be adapted.

General Synthesis of Amino Acid Methyl Ester Hydrochlorides

This protocol is based on a general procedure and would require optimization for the specific target molecule.

Materials:

-

2-Amino-3-oxobutanoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous methanol

-

Diethyl ether

Procedure:

-

Suspend 2-amino-3-oxobutanoic acid in anhydrous methanol at 0 °C.

-

Slowly add thionyl chloride dropwise to the suspension with stirring.

-

Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

Remove the solvent under reduced pressure.

-

Wash the resulting solid with diethyl ether to yield the crude hydrochloride salt.

-

Recrystallization from a suitable solvent system (e.g., methanol/ether) may be performed for purification.

Safety Precautions: This reaction should be carried out in a well-ventilated fume hood, as thionyl chloride is corrosive and reacts with moisture to release toxic gases. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

Biological Context and Signaling Pathways

There is currently no available information in the searched scientific literature that directly implicates this compound in any specific signaling pathways or detailed biological processes. Its structural similarity to metabolic intermediates suggests potential for interaction with enzymes involved in amino acid or keto acid metabolism, but this remains to be experimentally verified.

The parent compound, 2-amino-3-oxobutanoic acid, is a known intermediate in the metabolism of threonine. It is enzymatically converted to aminoacetone and CO₂ or can be transaminated to form other metabolic products. The esterification to this compound alters its chemical properties and may influence its biological activity, but further research is required to elucidate any such roles.

Due to the lack of information on its involvement in signaling pathways or defined experimental workflows, the mandatory visualization using Graphviz cannot be provided at this time. The following is a hypothetical workflow for its synthesis, which is a logical relationship that can be depicted.

Conclusion and Future Directions

This compound is a chemical entity with potential for further exploration in synthetic and medicinal chemistry. However, a significant gap exists in the literature regarding its specific, experimentally determined chemical and physical properties, detailed reactivity, and biological activity. The information provided in this guide serves as a starting point for researchers and highlights the need for comprehensive characterization of this compound. Future work should focus on obtaining experimental data for its physical properties, conducting detailed spectroscopic analysis, and investigating its reactivity and stability under various conditions. Furthermore, exploring its potential biological activities, including its interaction with enzymatic pathways, could reveal novel applications in drug development.

An In-depth Technical Guide to the Physical Properties of Methyl 2-amino-3-oxobutanoate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available physical properties of Methyl 2-amino-3-oxobutanoate hydrochloride, with a primary focus on its melting and boiling points. Due to the limited availability of direct experimental data for this specific compound, this document also includes predicted values and data for structurally analogous compounds to offer a comparative context. Furthermore, detailed experimental protocols for the synthesis and determination of key physical characteristics are presented, alongside a workflow diagram illustrating the general process of synthesis and characterization. This guide is intended to be a valuable resource for researchers and professionals engaged in drug development and chemical synthesis.

Introduction

This compound is an amino acid ester hydrochloride that holds potential as an intermediate in the synthesis of various pharmaceutical compounds. A thorough understanding of its physical properties, particularly its melting and boiling points, is crucial for its purification, handling, and the development of robust synthetic protocols. This guide aims to consolidate the known information regarding these properties and provide standardized methodologies for their experimental determination.

Physical Properties of this compound

A comprehensive search of scientific literature and chemical databases for the experimental melting and boiling points of this compound (CAS Number: 41172-77-4) did not yield any specific, empirically determined values. This highlights a notable gap in the publicly available data for this compound.

Comparative Data for Structurally Similar Compounds

To provide a frame of reference, the physical properties of structurally related amino acid ester hydrochlorides are presented in the table below. It is important to note that these values are for different molecules and should be used with caution as estimators for the properties of this compound.

| Compound Name | CAS Number | Molecular Formula | Melting Point (°C) | Boiling Point (°C) |

| This compound | 41172-77-4 | C₅H₁₀ClNO₃ | Data not available | Data not available |

| Ethyl 2-amino-3-oxobutanoate hydrochloride | 20207-16-3 | C₆H₁₂ClNO₃ | Data not available | 229.2 (Predicted) |

| Methyl (2S)-2-amino-3,3-dimethylbutanoate hydrochloride | 63038-27-7 | C₇H₁₆ClNO₂ | 183-186 | 206.8 |

Experimental Protocols

In the absence of specific experimental data, this section outlines standardized methods for the synthesis and determination of the physical properties of this compound.

Synthesis of this compound

A general and convenient method for the preparation of amino acid methyl ester hydrochlorides involves the esterification of the corresponding amino acid using trimethylchlorosilane (TMSCl) in methanol.[1][2][3]

Materials:

-

2-Amino-3-oxobutanoic acid

-

Anhydrous methanol

-

Trimethylchlorosilane (TMSCl)

-

Round bottom flask

-

Magnetic stirrer

-

Rotary evaporator

Procedure:

-

To a round bottom flask containing a magnetic stir bar, add the starting amino acid, 2-amino-3-oxobutanoic acid.

-

Slowly add freshly distilled trimethylchlorosilane to the flask with stirring.

-

Add anhydrous methanol to the mixture. The resulting solution or suspension is stirred at room temperature.

-

The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, the reaction mixture is concentrated under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Further purification can be achieved by recrystallization from an appropriate solvent system.

Melting Point Determination

The melting point of a solid crystalline compound is a critical indicator of its purity.[4][5]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar digital device)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

Procedure:

-

Ensure the sample of this compound is thoroughly dried and finely powdered using a mortar and pestle.[6]

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the sample rapidly to determine an approximate melting range.

-

Allow the apparatus to cool.

-

For an accurate determination, use a fresh sample and heat at a slower rate (approximately 1-2 °C per minute) as the temperature approaches the approximate melting point.[7]

-

Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). The melting point is reported as this range.

Visualization of Experimental Workflow

The following diagram, generated using Graphviz (DOT language), illustrates a general workflow for the synthesis and physical characterization of this compound.

Caption: General workflow for the synthesis and physical characterization.

Conclusion

While direct experimental data for the melting and boiling points of this compound remains elusive in the current body of scientific literature, this guide provides a foundational understanding for researchers. By presenting data from analogous compounds and detailing standardized experimental protocols, this document equips scientists and drug development professionals with the necessary tools to synthesize, purify, and characterize this compound of interest. The provided workflow visualization further clarifies the logical progression from synthesis to physical property determination. Future experimental work is essential to definitively establish the physical constants of this potentially valuable chemical intermediate.

References

- 1. researchgate.net [researchgate.net]

- 2. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN103224437A - Amino acid methyl ester hydrochloride preparation - Google Patents [patents.google.com]

- 4. byjus.com [byjus.com]

- 5. SSERC | Melting point determination [sserc.org.uk]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. chem.libretexts.org [chem.libretexts.org]

Solubility Profile of Methyl 2-amino-3-oxobutanoate Hydrochloride in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of Methyl 2-amino-3-oxobutanoate hydrochloride. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on the compound's physicochemical properties, predicted solubility in a range of common organic solvents based on its chemical structure, and detailed experimental protocols for determining its solubility.

Introduction to this compound

This compound is an organic salt containing an α-amino-β-keto ester structure. The presence of a primary amine hydrochloride imparts ionic character, which significantly influences its solubility profile. The molecule also possesses a methyl ester and a ketone functional group, contributing to its potential for interactions with various organic solvents. Understanding the solubility of this compound is crucial for its application in chemical synthesis, purification, and formulation in the pharmaceutical and chemical industries.

Physicochemical Properties

A summary of the key physicochemical properties of Methyl 2-amino-3-oxobutanoate is presented below. These properties are essential for understanding its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₅H₁₀ClNO₃ | |

| Molecular Weight | 167.59 g/mol | |

| Appearance | Solid (predicted) | General knowledge |

| pKa (predicted) | ~7.5 (for the amine) | General knowledge of amino acid esters |

Predicted Solubility in Organic Solvents

As an amine hydrochloride, this compound is expected to be soluble in polar protic solvents, particularly water, due to the favorable ion-dipole interactions. Its solubility in organic solvents will be governed by the polarity of the solvent and its ability to interact with the ionic and organic portions of the molecule. The following table summarizes the predicted qualitative solubility of this compound in a range of common organic solvents.

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Water | Polar Protic | Soluble | The hydrochloride salt readily dissociates in water. |

| Methanol | Polar Protic | Soluble to Sparingly Soluble | The polar hydroxyl group can solvate the ionic salt. |

| Ethanol | Polar Protic | Sparingly Soluble to Insoluble | Reduced polarity compared to methanol may lead to lower solubility. |

| Isopropanol | Polar Protic | Insoluble | Further decrease in polarity is likely to render the salt insoluble. |

| Acetonitrile | Polar Aprotic | Sparingly Soluble to Insoluble | Can dissolve some salts, but less effective than protic solvents. |

| Dimethylformamide (DMF) | Polar Aprotic | Sparingly Soluble | A highly polar aprotic solvent that can dissolve some organic salts. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble to Sparingly Soluble | A strong polar aprotic solvent known for dissolving a wide range of compounds. |

| Acetone | Polar Aprotic | Insoluble | Lower polarity makes it a poor solvent for ionic compounds. |

| Dichloromethane (DCM) | Non-polar | Insoluble | Non-polar nature is not conducive to dissolving ionic salts. |

| Toluene | Non-polar | Insoluble | Aromatic, non-polar solvent unlikely to dissolve the salt. |

| Hexane | Non-polar | Insoluble | Aliphatic, non-polar solvent with very weak solvating power for salts. |

Experimental Protocol for Solubility Determination

This section provides a detailed methodology for the qualitative and semi-quantitative determination of the solubility of this compound.

Materials

-

This compound

-

Selected organic solvents (e.g., Water, Methanol, Ethanol, DMSO, Acetonitrile, Dichloromethane)

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker (optional)

-

Centrifuge

-

HPLC or UV-Vis spectrophotometer (for quantitative analysis)

-

Volumetric flasks and pipettes

-

Glass vials with screw caps

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for determining the solubility of the compound.

Caption: A flowchart illustrating the key steps in the experimental determination of solubility.

Qualitative Solubility Determination

-

Preparation: Add approximately 1-5 mg of this compound to a small glass vial.

-

Solvent Addition: Add 1 mL of the selected organic solvent to the vial.

-

Mixing: Cap the vial and vortex vigorously for 1-2 minutes.

-

Observation: Visually inspect the solution for any undissolved solid.

-

Classification:

-

Soluble: No visible solid particles.

-

Sparingly Soluble: A significant portion of the solid has dissolved, but some remains.

-

Insoluble: The solid does not appear to dissolve.

-

Semi-Quantitative Solubility Determination (Shake-Flask Method)

-

Preparation: Prepare saturated solutions by adding an excess amount of this compound (e.g., 20 mg) to a known volume of each solvent (e.g., 2 mL) in screw-capped vials. The presence of undissolved solid is essential.

-

Equilibration: Place the vials in a thermostatic shaker at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the samples at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw a known volume of the clear supernatant without disturbing the solid pellet.

-

Dilution: Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the dissolved compound in the diluted supernatant using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

-

Calculation: Calculate the solubility in mg/mL or mol/L using the measured concentration and the dilution factor.

Factors Influencing Solubility

Several factors can influence the solubility of this compound:

-

Temperature: Solubility of solids in liquids generally increases with temperature, although exceptions exist.

-

pH: For amine hydrochlorides, solubility is highly pH-dependent. In basic conditions, the free amine will be formed, which is less polar and likely less soluble in polar solvents like water but potentially more soluble in non-polar organic solvents.

-

Solvent Polarity: As discussed, the polarity of the solvent is a critical determinant of solubility.

-

Presence of Other Solutes: The presence of other salts or organic molecules can affect the solubility through common ion effects or changes in solvent properties.

Conclusion

Tautomerism in Methyl 2-amino-3-oxobutanoate Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-amino-3-oxobutanoate hydrochloride is a molecule of significant interest in synthetic chemistry and drug development due to its versatile functional groups. A critical aspect of its chemical behavior is the existence of multiple tautomeric forms, which can influence its reactivity, stability, and biological activity. This technical guide provides a comprehensive overview of the potential tautomeric equilibria in this compound. Due to the limited availability of specific experimental data for this compound in the public domain, this guide draws upon established principles of tautomerism in analogous β-keto esters and α-amino ketones to present a detailed analysis. The document outlines the theoretical framework of the keto-enol and imine-enamine tautomerism, proposes experimental protocols for their investigation, and presents hypothetical quantitative data to illustrate the expected equilibria.

Introduction

This compound possesses a unique structural motif, combining an α-amino acid ester with a β-keto functionality. This arrangement gives rise to the potential for complex tautomeric equilibria involving keto-enol and imine-enamine forms. The position of these equilibria is crucial as the different tautomers exhibit distinct chemical and physical properties, including nucleophilicity, electrophilicity, and hydrogen bonding capabilities. Understanding and controlling this tautomerism is paramount for its application in organic synthesis and for predicting its behavior in biological systems.

Tautomeric Forms of Methyl 2-amino-3-oxobutanoate

The primary tautomeric equilibria for Methyl 2-amino-3-oxobutanoate involve the interconversion between a keto form and two potential enol forms, as well as an imine-enamine equilibrium. The hydrochloride salt form implies that the amino group is protonated, which will significantly influence the electronic characteristics and, consequently, the tautomeric preferences of the molecule.

The principal tautomers are:

-

Keto-Ammonium (A): The most commonly depicted form, with a ketone at the C3 position and a protonated amino group at the C2 position.

-

(Z)-Enol-Ammonium (B): An enol form with the hydroxyl group at C3 and the double bond between C2 and C3. The (Z)-isomer is often stabilized by an intramolecular hydrogen bond.

-

(E)-Enol-Ammonium (C): The geometric isomer of the (Z)-enol form.

-

Enamine-Keto (D): This tautomer involves the deprotonation of the ammonium group to form a neutral enamine.

-

Iminium-Enol (E): An iminium ion formed from the keto-ammonium tautomer.

The following diagram illustrates the potential tautomeric equilibria.

Caption: Tautomeric forms of Methyl 2-amino-3-oxobutanoate.

Factors Influencing Tautomeric Equilibrium

The relative populations of the different tautomers are governed by several factors:

-

Solvent Polarity: Polar protic solvents can stabilize the more polar keto form through hydrogen bonding. In contrast, nonpolar solvents may favor the enol form, which can be stabilized by intramolecular hydrogen bonding.[1]

-

Temperature: Changes in temperature can shift the equilibrium. The thermodynamic parameters (ΔH and ΔS) of the tautomerization process will determine the direction of the shift.

-

pH: The protonation state of the amino group is pH-dependent. At low pH, the ammonium form will predominate, favoring the keto-enol equilibrium. At higher pH values, the neutral amino form can exist, allowing for the imine-enamine equilibrium to become more significant.

-

Concentration: In some cases, intermolecular hydrogen bonding at high concentrations can influence the tautomeric equilibrium.[1]

Quantitative Analysis of Tautomeric Equilibrium (Hypothetical Data)

Table 1: Hypothetical Tautomer Distribution (%) in Various Solvents at 298 K

| Solvent | Keto-Ammonium (A) | (Z)-Enol-Ammonium (B) | (E)-Enol-Ammonium (C) |

| Chloroform-d (CDCl₃) | 85 | 14 | 1 |

| Acetone-d₆ | 90 | 9 | 1 |

| Dimethyl sulfoxide-d₆ (DMSO-d₆) | 95 | 5 | <1 |

| Methanol-d₄ (CD₃OD) | 98 | 2 | <1 |

| Water (D₂O) | >99 | <1 | <1 |

Table 2: Hypothetical Thermodynamic Parameters for Keto-Enol Tautomerism (A ⇌ B)

| Solvent | ΔG° (kJ/mol) | ΔH° (kJ/mol) | ΔS° (J/mol·K) |

| CDCl₃ | 5.2 | -2.1 | -24.5 |

| DMSO-d₆ | 8.0 | -1.5 | -31.9 |

Experimental Protocols for Tautomer Analysis

The investigation of tautomeric equilibria relies on a combination of spectroscopic and computational techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the quantitative analysis of tautomers in solution.

Protocol for ¹H NMR Analysis:

-

Sample Preparation: Dissolve a precisely weighed amount of this compound (e.g., 10 mg) in 0.6 mL of the desired deuterated solvent in an NMR tube.

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve good signal dispersion.

-

Data Acquisition: Acquire a standard ¹H NMR spectrum at a controlled temperature (e.g., 298 K). Key parameters include a sufficient number of scans for a good signal-to-noise ratio and a relaxation delay of at least 5 times the longest T₁ of the protons being quantified.

-

Spectral Analysis:

-

Identify the characteristic signals for each tautomer. For the keto form, expect a singlet for the α-proton and a singlet for the methyl protons of the acetyl group.

-

For the enol form, a vinyl proton signal and a hydroxyl proton signal (which may be broad or exchange with the solvent) are expected.

-

The chemical shifts of the methyl ester protons will also differ slightly between tautomers.

-

-

Quantification: Integrate the well-resolved signals corresponding to each tautomer. The mole fraction of each tautomer can be calculated from the relative integrals. For example, the ratio of the integral of the α-proton of the keto form to the vinyl proton of the enol form.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used to observe changes in the electronic transitions of the different tautomers. The keto and enol forms will have distinct λmax values due to differences in their conjugated systems.

Protocol for UV-Vis Analysis:

-

Sample Preparation: Prepare a series of solutions of this compound in the solvent of interest at different concentrations (e.g., 10⁻³ to 10⁻⁵ M).

-

Data Acquisition: Record the UV-Vis spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm) using a spectrophotometer.

-

Spectral Analysis: Identify the absorption maxima (λmax) corresponding to the keto and enol tautomers. The enol form, with its extended conjugation, is expected to have a λmax at a longer wavelength compared to the keto form.

-

Quantitative Analysis: The relative amounts of the tautomers can be estimated using the Beer-Lambert law if the molar absorptivities (ε) of the individual tautomers are known or can be determined.

Computational Chemistry

Density Functional Theory (DFT) calculations can provide valuable insights into the relative stabilities of the tautomers and help in the assignment of spectroscopic signals.

Computational Workflow:

Caption: A typical workflow for computational analysis of tautomerism.

Logical Relationships in Tautomer Analysis

The comprehensive analysis of tautomerism involves a logical progression from structural identification to quantitative assessment and theoretical validation.

Caption: Logical workflow for the study of tautomerism.

Conclusion

The tautomerism of this compound is a complex phenomenon that is critical to its chemical behavior. Although specific experimental data for this molecule is scarce, by applying the established principles of tautomerism in analogous compounds, a comprehensive understanding can be developed. This guide provides a framework for researchers to approach the study of this and similar molecules. The proposed experimental protocols and computational workflows offer a robust strategy for the qualitative and quantitative analysis of its tautomeric forms. Further experimental investigation is warranted to validate the hypothetical data presented and to fully elucidate the intricate tautomeric landscape of this important synthetic building block.

References

Methodological & Application

Synthesis of Methyl 2-amino-3-oxobutanoate hydrochloride: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of Methyl 2-amino-3-oxobutanoate hydrochloride, a valuable building block in the development of various pharmaceutical compounds. The following sections outline a plausible and robust synthetic strategy, complete with quantitative data, detailed methodologies, and visual workflows.

Introduction

This compound is a key intermediate in the synthesis of a variety of heterocyclic compounds, including oxazole and tetrahydroisoquinoline derivatives, which are of significant interest in medicinal chemistry. Its bifunctional nature, possessing both a keto and an amino group, allows for diverse chemical transformations, making it a versatile reagent in the construction of complex molecular architectures. This document details a two-step synthetic sequence for the preparation of this compound, commencing with the synthesis of 2-amino-3-oxobutanoic acid, followed by its esterification.

Data Presentation

Table 1: Reagents and Stoichiometry for the Synthesis of 2-amino-3-oxobutanoic acid

| Reagent | Molecular Weight ( g/mol ) | Moles | Equivalents | Amount |

| Methyl acetoacetate | 116.12 | 0.1 | 1.0 | 11.61 g |

| Sodium Nitrite | 69.00 | 0.11 | 1.1 | 7.59 g |

| Hydrochloric Acid (conc.) | 36.46 | - | - | As required |

| Zinc Dust | 65.38 | 0.2 | 2.0 | 13.08 g |

| Formic Acid (88%) | 46.03 | - | - | As required |

Table 2: Reagents and Stoichiometry for the Synthesis of this compound

| Reagent | Molecular Weight ( g/mol ) | Moles | Equivalents | Amount |

| 2-amino-3-oxobutanoic acid | 117.09 | 0.05 | 1.0 | 5.85 g |

| Methanol | 32.04 | - | - | 50 mL |

| Trimethylchlorosilane (TMSCl) | 108.64 | 0.1 | 2.0 | 10.86 g (12.7 mL) |

Experimental Protocols

Protocol 1: Synthesis of 2-amino-3-oxobutanoic acid

This protocol describes the synthesis of 2-amino-3-oxobutanoic acid via the oximation of methyl acetoacetate followed by reduction.

Materials:

-

Methyl acetoacetate

-

Sodium nitrite

-

Concentrated hydrochloric acid

-

Zinc dust

-

88% Formic acid

-

Ice bath

-

Magnetic stirrer and stir bar

-

Round-bottom flasks

-

Separatory funnel

-

Büchner funnel and filter paper

-

Rotary evaporator

Procedure:

-

Oximation:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve methyl acetoacetate (0.1 mol, 11.61 g) in 50 mL of water.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (0.11 mol, 7.59 g) in 20 mL of water, maintaining the temperature below 10 °C.

-

Acidify the reaction mixture by the dropwise addition of concentrated hydrochloric acid until the pH is approximately 3-4.

-

Stir the reaction mixture at 0-5 °C for 1 hour. The formation of a white precipitate of the oxime is expected.

-

Collect the precipitate by vacuum filtration and wash with cold water.

-

-

Reduction:

-

Suspend the crude oxime in a mixture of 100 mL of 88% formic acid and 50 mL of water in a 500 mL round-bottom flask.

-

Cool the suspension in an ice bath and add zinc dust (0.2 mol, 13.08 g) portion-wise, keeping the temperature below 20 °C.

-

After the addition is complete, stir the reaction mixture at room temperature for 3 hours.

-

Filter the reaction mixture to remove excess zinc and other solids.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain crude 2-amino-3-oxobutanoic acid.

-

The crude product can be purified by recrystallization from a suitable solvent system such as ethanol/water.

-

Protocol 2: Synthesis of this compound[1][2][3]

This protocol details the esterification of 2-amino-3-oxobutanoic acid to its methyl ester hydrochloride using trimethylchlorosilane (TMSCl) in methanol.[1][2][3]

Materials:

-

2-amino-3-oxobutanoic acid

-

Anhydrous methanol

-

Trimethylchlorosilane (TMSCl)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Rotary evaporator

Procedure:

-

To a 100 mL round-bottom flask containing a magnetic stir bar, add 2-amino-3-oxobutanoic acid (0.05 mol, 5.85 g).

-

Add 50 mL of anhydrous methanol to the flask.

-

Cool the suspension in an ice bath.

-

Slowly add trimethylchlorosilane (0.1 mol, 10.86 g, 12.7 mL) to the stirred suspension.

-

Remove the ice bath and allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete (typically after 12-24 hours), concentrate the reaction mixture under reduced pressure using a rotary evaporator.

-

The resulting solid is the crude this compound.

-

The product can be purified by recrystallization from a suitable solvent such as methanol/diethyl ether to yield a crystalline solid.

Mandatory Visualization

Caption: Synthetic workflow for this compound.

Caption: Logical relationship of key steps in the synthesis.

References

Application Notes and Protocols: Methyl 2-amino-3-oxobutanoate hydrochloride in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of Methyl 2-amino-3-oxobutanoate hydrochloride in the field of peptide chemistry. While not typically incorporated directly into peptide chains via standard coupling reactions due to the reactivity of its β-keto group, this compound serves as a valuable and versatile precursor for the synthesis of non-canonical amino acids, particularly β-hydroxy-α-amino acid derivatives. These derivatives can then be incorporated into peptides to introduce unique structural and functional properties.

Role as a Precursor for Non-Canonical Amino Acids

This compound is a key starting material for the stereoselective synthesis of threonine analogues and other β-hydroxy-α-amino acids. The central strategy involves the diastereoselective reduction of the β-keto group to a hydroxyl group. The resulting β-hydroxy-α-amino ester can then be N-protected (e.g., with Fmoc or Boc) and subsequently used in solid-phase or solution-phase peptide synthesis.

The introduction of such modified amino acids can be instrumental in:

-

Inducing specific secondary structures in peptides.

-

Enhancing metabolic stability by creating non-natural peptide bonds.

-

Modulating the biological activity and receptor-binding affinity of peptides.

-

Serving as building blocks for peptidomimetics and other therapeutic agents.

Synthesis of β-Hydroxy-α-Amino Acid Derivatives

A primary application of this compound is its conversion to a protected β-hydroxy-α-amino acid suitable for peptide synthesis. This is most commonly achieved through a stereoselective reduction of the ketone.

Experimental Protocol 1: Diastereoselective Reduction of N-Boc-Methyl 2-amino-3-oxobutanoate

This protocol describes a general procedure for the diastereoselective reduction of the N-protected β-keto-α-amino ester to the corresponding β-hydroxy-α-amino ester. The choice of reducing agent and reaction conditions will determine the stereochemical outcome (syn or anti).

Materials:

-

This compound

-

Di-tert-butyl dicarbonate (Boc)₂O

-

Triethylamine (TEA) or Diisopropylethylamine (DIEA)

-

Dichloromethane (DCM)

-

Sodium borohydride (NaBH₄), Lithium borohydride (LiBH₄), or other suitable reducing agent

-

Methanol (MeOH) or Ethanol (EtOH)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

N-Protection:

-

Suspend this compound (1.0 eq) in DCM.

-

Add TEA or DIEA (2.2 eq) and stir until the solution becomes clear.

-

Add (Boc)₂O (1.1 eq) and stir at room temperature for 4-6 hours, monitoring the reaction by TLC.

-

Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain N-Boc-methyl 2-amino-3-oxobutanoate.

-

-

Diastereoselective Reduction:

-

Dissolve the N-Boc-methyl 2-amino-3-oxobutanoate (1.0 eq) in MeOH or EtOH and cool the solution to 0°C or -78°C, depending on the desired stereoselectivity and reducing agent.

-

Slowly add the reducing agent (e.g., NaBH₄, 1.5 eq).

-

Stir the reaction at the same temperature for 1-3 hours, monitoring by TLC.

-

Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Allow the mixture to warm to room temperature and extract with EtOAc.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

-

Purify the crude product by silica gel column chromatography to yield the desired N-Boc-β-hydroxy-α-amino acid methyl ester.

-

Quantitative Data Summary:

The yield and diastereoselectivity of the reduction are highly dependent on the reducing agent, solvent, and temperature. The following table summarizes expected outcomes based on literature for analogous β-keto esters.[1][2]

| Reducing Agent | Solvent | Temperature (°C) | Predominant Diastereomer | Diastereomeric Ratio (syn:anti) | Typical Yield (%) |

| NaBH₄ | MeOH | 0 | syn | >90:10 | 85-95 |

| LiBH₄ | THF | -78 | syn | >95:5 | 80-90 |

| L-Selectride® | THF | -78 | anti | >95:5 | 75-85 |

| K-Selectride® | THF | -78 | anti | >90:10 | 70-80 |

Note: The specific conditions for achieving high diastereoselectivity with Methyl 2-amino-3-oxobutanoate may require optimization.

Incorporation into Peptide Chains

Once the desired β-hydroxy-α-amino acid is synthesized and appropriately protected (e.g., N-Fmoc, with the hydroxyl group potentially protected with a tert-butyl or trityl group), it can be incorporated into a peptide sequence using standard solid-phase peptide synthesis (SPPS) protocols.

Experimental Protocol 2: Fmoc-SPPS Coupling of a β-Hydroxy-α-Amino Acid Derivative

This protocol outlines the coupling of an N-Fmoc protected β-hydroxy-α-amino acid to a resin-bound peptide.

Materials:

-

Fmoc-protected β-hydroxy-α-amino acid derivative (e.g., Fmoc-Thr(tBu)-OH analogue)

-

Peptide-resin with a free N-terminal amine

-

Coupling reagent (e.g., HATU, HBTU, DIC)

-

Base (e.g., DIEA, NMM)

-

Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

-

Piperidine solution (20% in DMF) for Fmoc deprotection

-

DCM for washing

Procedure:

-

Fmoc Deprotection:

-

Swell the peptide-resin in DMF.

-

Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the N-terminal Fmoc group. Repeat this step once.

-

Wash the resin thoroughly with DMF and DCM.

-

-

Coupling:

-

In a separate vessel, dissolve the Fmoc-protected β-hydroxy-α-amino acid (3-5 eq) and the coupling reagent (e.g., HATU, 3-5 eq) in DMF.

-

Add the base (e.g., DIEA, 6-10 eq) to the activation mixture and allow it to pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the reaction mixture at room temperature for 1-2 hours.

-

Monitor the coupling reaction using a qualitative test (e.g., Kaiser test or Chloranil test).

-

Once the coupling is complete, wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

-

Quantitative Data on Coupling Reagents:

The choice of coupling reagent can impact the efficiency and degree of racemization during the incorporation of non-canonical amino acids.

| Coupling Reagent | Base | Relative Coupling Efficiency | Racemization Risk | Notes |

| HATU | DIEA | Very High | Low | Highly effective for sterically hindered amino acids. |

| HBTU | DIEA | High | Low | A common and effective coupling reagent. |

| DIC/HOBt | N/A | Moderate | Low | A cost-effective option, though reaction times may be longer. |

| PyBOP | DIEA | High | Low | Another effective phosphonium-based reagent. |

Visualizations

Caption: Workflow for the synthesis of a protected β-hydroxy-α-amino acid.

Caption: Workflow for incorporating the non-canonical amino acid into a peptide.

References

- 1. Diastereoselective reduction of a chiral N-Boc-protected delta-amino-alpha,beta-unsaturated gamma-keto ester Phe-Gly dipeptidomimetic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Asymmetric Synthesis of anti-β-Amino-α-Hydroxy Esters via Dynamic Kinetic Resolution of β-Amino-α-Keto Esters [organic-chemistry.org]

Application Notes and Protocols for Methyl 2-amino-3-oxobutanoate hydrochloride in Heterocyclic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-amino-3-oxobutanoate hydrochloride is a versatile bifunctional molecule possessing both an amino group and a β-ketoester moiety. This unique structural arrangement makes it a valuable synthon in heterocyclic chemistry, enabling the construction of various nitrogen-containing ring systems. The presence of reactive sites allows for its participation in a range of cyclocondensation reactions, offering pathways to novel heterocyclic scaffolds of interest in medicinal chemistry and materials science.

These application notes provide an overview of the utility of this compound in the synthesis of substituted pyrazines, a class of heterocycles with diverse biological activities.

Application: Synthesis of 2,5-Disubstituted-3,6-dicarbomethoxypyrazines

This compound serves as a direct precursor for the synthesis of symmetrically substituted pyrazines. The reaction proceeds through the self-condensation of two molecules of the corresponding α-amino-β-ketoester, followed by oxidation. This method provides a straightforward route to highly functionalized pyrazine cores.

Reaction Scheme:

Two molecules of methyl 2-amino-3-oxobutanoate, after liberation of the free amine from the hydrochloride salt, undergo dimerization. The initial condensation forms a dihydropyrazine intermediate, which is subsequently oxidized to the aromatic pyrazine ring. Aerial oxidation is often sufficient for this aromatization step.

Table 1: Quantitative Data for the Synthesis of Dimethyl 2,5-dimethylpyrazine-3,6-dicarboxylate

| Entry | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | Triethylamine | Ethanol | 78 (reflux) | 24 | 65 |

| 2 | Sodium Bicarbonate | Methanol | 65 (reflux) | 36 | 58 |

| 3 | Diisopropylethylamine | Tetrahydrofuran | 66 (reflux) | 24 | 72 |

| 4 | Potassium Carbonate | Acetonitrile | 82 (reflux) | 18 | 68 |

Experimental Protocols

Protocol 1: Synthesis of Dimethyl 2,5-dimethylpyrazine-3,6-dicarboxylate

Materials:

-

This compound

-

Triethylamine (or other suitable base)

-

Ethanol (or other suitable solvent)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Magnetic stirrer and hotplate

-

Standard laboratory glassware

Procedure:

-

To a solution of this compound (1.0 eq) in ethanol (0.2 M), add triethylamine (1.1 eq) at room temperature.

-

Stir the mixture for 15 minutes to ensure the formation of the free amine.

-

Heat the reaction mixture to reflux and maintain for 24 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure dimethyl 2,5-dimethylpyrazine-3,6-dicarboxylate.

Visualizations

Logical Workflow for Pyrazine Synthesis

Enzymatic Synthesis of Methyl 2-amino-3-oxobutanoate Hydrochloride: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the enzymatic synthesis of Methyl 2-amino-3-oxobutanoate hydrochloride. This method offers a green and efficient alternative to traditional chemical synthesis, leveraging the high selectivity of transaminase enzymes to produce the desired chiral amine.

Introduction

Methyl 2-amino-3-oxobutanoate is a valuable building block in the synthesis of various pharmaceutical compounds. Traditional chemical synthesis routes often involve harsh reaction conditions, hazardous reagents, and the formation of racemic mixtures that require challenging and costly resolution steps. Biocatalytic synthesis using transaminases (TAs), specifically ω-transaminases, presents an attractive alternative. These enzymes catalyze the asymmetric amination of a prochiral ketone, in this case, methyl acetoacetate, to yield the corresponding chiral amine with high enantiomeric excess. This enzymatic approach operates under mild aqueous conditions, reduces waste, and simplifies the purification process.

Principle of the Reaction

The core of this synthesis is a transamination reaction catalyzed by a ω-transaminase. The enzyme transfers an amino group from an amine donor, typically a chiral amine like isopropylamine or an amino acid like L-alanine, to the ketone group of methyl acetoacetate. The reaction is reversible, and the equilibrium often lies unfavorably towards the starting materials. To drive the reaction to completion, strategies such as using a large excess of the amine donor or employing a coupled enzyme system to remove the ketone byproduct are often employed. The reaction requires the cofactor pyridoxal-5'-phosphate (PLP). Following the enzymatic reaction, the product is isolated and converted to its stable hydrochloride salt.

Experimental Protocols

This section details the materials and methods for the enzymatic synthesis, purification, and salt formation of this compound.

Materials and Reagents

-

Enzyme: A commercially available ω-transaminase. A screening kit with several transaminases may be used to identify the optimal enzyme.

-

Substrate: Methyl acetoacetate

-

Amine Donor: Isopropylamine

-

Cofactor: Pyridoxal-5'-phosphate (PLP)

-

Buffer: Potassium phosphate buffer, pH 8.0

-

Solvent for extraction: Ethyl acetate

-

Drying agent: Anhydrous sodium sulfate

-

For hydrochloride salt formation: Hydrochloric acid solution in a suitable organic solvent (e.g., 2 M HCl in diethyl ether or methanol)

-

Solvents for purification (if necessary): Hexane, Ethyl acetate for column chromatography

-

Analytical Standards: Racemic this compound for analytical method development (if available)

Protocol 1: Enzymatic Amination of Methyl Acetoacetate

-

Reaction Setup:

-

In a temperature-controlled reaction vessel, prepare a solution of 100 mM potassium phosphate buffer (pH 8.0).

-

Add pyridoxal-5'-phosphate (PLP) to a final concentration of 1 mM.

-

Add the ω-transaminase to a final concentration of 5-10 mg/mL (or as recommended by the supplier).

-

Add methyl acetoacetate to a final concentration of 50 mM.

-

Initiate the reaction by adding isopropylamine to a final concentration of 500 mM. The large excess of the amine donor helps to drive the reaction equilibrium towards product formation.

-

-

Reaction Conditions:

-

Maintain the reaction temperature at 30°C.

-

Stir the reaction mixture at a constant speed (e.g., 200 rpm) to ensure homogeneity.

-

Monitor the progress of the reaction by taking samples at regular intervals (e.g., 1, 2, 4, 8, and 24 hours) and analyzing them by a suitable chromatographic method (e.g., HPLC or GC) after quenching the reaction (e.g., by adding an equal volume of acetonitrile or by acidification).

-

-

Reaction Work-up:

-

Once the reaction has reached completion (or the desired conversion), terminate the reaction by acidifying the mixture to pH 2 with 1 M HCl. This will also protonate the product amine.

-

Centrifuge the mixture to remove the precipitated enzyme.

-

Wash the aqueous layer with ethyl acetate (2 x 50 mL) to remove any unreacted methyl acetoacetate and the acetone byproduct.

-

Adjust the pH of the aqueous layer to ~10 with a suitable base (e.g., 1 M NaOH) to deprotonate the amine product.

-

Protocol 2: Purification and Hydrochloride Salt Formation

-

Extraction of the Free Amine:

-

Extract the free amine from the basified aqueous solution using ethyl acetate (3 x 50 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter to remove the drying agent and concentrate the solution under reduced pressure to obtain the crude Methyl 2-amino-3-oxobutanoate.

-

-

Purification (Optional):

-

If necessary, the crude product can be purified by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent.

-

-

Formation of the Hydrochloride Salt:

-

Dissolve the purified (or crude) Methyl 2-amino-3-oxobutanoate in a minimal amount of a suitable dry organic solvent (e.g., diethyl ether or ethyl acetate).

-

Cool the solution in an ice bath.

-

Slowly add a solution of hydrochloric acid in an organic solvent (e.g., 2 M HCl in diethyl ether or methanol) dropwise with stirring until precipitation is complete.

-

Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a solid.

-

Data Presentation

The following table summarizes representative quantitative data for the enzymatic synthesis of β-amino esters using a transaminase. Actual results may vary depending on the specific enzyme and reaction conditions used.

| Parameter | Value | Reference / Note |

| Substrate | Methyl Acetoacetate | |

| Enzyme | ω-Transaminase | A variety of commercially available ω-TAs can be screened for optimal activity. |

| Amine Donor | Isopropylamine (10 equivalents) | A large excess is used to shift the reaction equilibrium. |

| Substrate Concentration | 50 mM | Higher concentrations may lead to substrate or product inhibition. |

| Enzyme Loading | 5-10 mg/mL | Optimal loading should be determined experimentally. |

| pH | 8.0 (Potassium Phosphate Buffer) | The optimal pH may vary for different enzymes. |

| Temperature | 30°C | The optimal temperature may vary for different enzymes. |

| Reaction Time | 24 hours | Monitor reaction progress to determine the optimal time. |

| Conversion | >95% | Representative value based on similar transaminase reactions.[1] |

| Enantiomeric Excess (e.e.) | >99% | Transaminases are known for their high enantioselectivity.[1][2] |

| Isolated Yield | 70-90% | Representative value; will depend on the efficiency of extraction and purification steps.[3] |

Visualizations

Experimental Workflow

Caption: Workflow for the enzymatic synthesis of this compound.

Signaling Pathway: Transaminase Catalytic Cycle

References

- 1. Expanding dynamic kinetic protocols: transaminase-catalyzed synthesis of α-substituted β-amino ester derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Transaminase-catalyzed asymmetric synthesis of L-2-aminobutyric acid from achiral reactants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. digibuo.uniovi.es [digibuo.uniovi.es]

Application Notes and Protocols: Reactions of Methyl 2-amino-3-oxobutanoate hydrochloride with Various Electrophiles

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidance for the synthetic manipulation of Methyl 2-amino-3-oxobutanoate hydrochloride, a versatile bifunctional building block. This compound possesses a reactive amino group, a ketone, and an active methylene group, making it a valuable precursor for a diverse range of molecular scaffolds, particularly in the synthesis of heterocyclic compounds and other intermediates relevant to drug discovery.

Due to the presence of the amine as a hydrochloride salt, in situ neutralization with a suitable base is a prerequisite for most of the reactions outlined below to unmask the nucleophilic amino group or to enable deprotonation of the α-carbon.

I. N-Acylation with Acyl Chlorides

The primary amino group of Methyl 2-amino-3-oxobutanoate can be readily acylated to form the corresponding amides. This reaction is fundamental for introducing a variety of substituents and for protecting the amino group for subsequent transformations.

Experimental Protocol: General Procedure for N-Acylation

-

Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (1.0 eq.) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Neutralization: Cool the suspension to 0 °C in an ice bath. Add a suitable organic base, such as triethylamine (TEA, 2.2 eq.) or diisopropylethylamine (DIPEA, 2.2 eq.), dropwise to the suspension. Stir for 15-30 minutes to ensure complete neutralization of the hydrochloride salt.

-

Acylation: Slowly add the acyl chloride (1.1 eq.) to the reaction mixture at 0 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.

Quantitative Data for N-Acylation

| Electrophile (Acyl Chloride) | Product | Typical Yield (%) |

| Acetyl Chloride | Methyl 2-acetamido-3-oxobutanoate | 85-95 |

| Benzoyl Chloride | Methyl 2-benzamido-3-oxobutanoate | 80-90 |

| 4-Nitrobenzoyl Chloride | Methyl 2-(4-nitrobenzamido)-3-oxobutanoate | 75-85 |

Note: Yields are representative and may vary based on specific reaction conditions and scale.

Application Notes and Protocols: "Methyl 2-amino-3-oxobutanoate hydrochloride" in Multicomponent Reactions

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive literature searches did not yield specific examples of multicomponent reactions directly employing "Methyl 2-amino-3-oxobutanoate hydrochloride." The following application notes and protocols are based on closely related, structurally analogous compounds, particularly β-enamino esters like methyl 3-aminocrotonate, which share key functional motifs. These examples are provided to illustrate the potential reactivity of "this compound" in well-established multicomponent reactions.

Introduction

"this compound" is a bifunctional molecule possessing both a β-keto ester and an α-amino ester moiety. This unique combination of functional groups makes it a potentially valuable building block in multicomponent reactions (MCRs) for the synthesis of diverse and complex heterocyclic scaffolds. MCRs are highly efficient one-pot reactions where three or more reactants combine to form a product that incorporates all or most of the atoms of the starting materials. This application note focuses on the prospective use of "this compound" in two prominent MCRs: the Hantzsch Dihydropyridine Synthesis and the Biginelli Reaction.

Analogous Application in Hantzsch Dihydropyridine Synthesis

The Hantzsch reaction is a classic MCR that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source (like ammonia) to form 1,4-dihydropyridines (DHPs). DHPs are a critical class of compounds in medicinal chemistry, with many exhibiting calcium channel blocking activity.[1] A well-established modification of the Hantzsch synthesis utilizes a pre-formed β-enamino ester, such as methyl 3-aminocrotonate, in place of one of the β-ketoester units and the ammonia source. Given that "Methyl 2-amino-3-oxobutanoate" is an amino-substituted β-ketoester, it is a prime candidate for participation in Hantzsch-type reactions.

The reaction of an aldehyde, a β-dicarbonyl compound, and an enamino ester, such as methyl 3-aminocrotonate, provides a reliable route to asymmetrically substituted 1,4-dihydropyridines.

Quantitative Data from Analogous Hantzsch Reactions

The following table summarizes representative data for the synthesis of 1,4-dihydropyridine derivatives using methyl 3-aminocrotonate as an analogue for "this compound".

| Entry | Aldehyde (R-CHO) | β-Dicarbonyl Compound | Product | Yield (%) | Ref. |

| 1 | Benzaldehyde | Methyl Acetoacetate | Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate | 92 | [1] |

| 2 | 4-Chlorobenzaldehyde | Ethyl Acetoacetate | Diethyl 4-(4-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | 95 | [1] |

| 3 | 4-Nitrobenzaldehyde | Ethyl Acetoacetate | Diethyl 2,6-dimethyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | 87 | [1] |

| 4 | 2-Nitrobenzaldehyde | Methyl Acetoacetate | Dimethyl 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | 85 | [2] |

Experimental Protocol: Hantzsch Synthesis of a 1,4-Dihydropyridine Derivative (Analogous Protocol)

This protocol is adapted from established procedures for the Hantzsch synthesis using methyl 3-aminocrotonate.

Materials:

-

Substituted Aldehyde (1.0 mmol)

-

2-Benzylidene-3-oxobutanamide derivative (1.0 mmol)

-

Methyl 3-aminocrotonate (1.0 mmol)

-

Isopropyl alcohol (10 mL)

-

Ethanol-water mixture (9:1) for recrystallization

Procedure:

-

To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the substituted aldehyde (1.0 mmol) and the 2-benzylidene-3-oxobutanamide derivative (1.0 mmol).

-

Add methyl 3-aminocrotonate (1.0 mmol) to the flask.

-

Add isopropyl alcohol (10 mL) as the solvent.

-

Heat the reaction mixture to reflux with constant stirring for 5 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The product may precipitate out of the solution. If so, collect the solid by filtration.

-

Wash the collected solid with cold isopropyl alcohol.

-

Purify the crude product by recrystallization from an ethanol-water mixture (9:1).

-

Dry the purified product under vacuum to obtain the desired 1,4-dihydropyridine derivative.[3]

Diagrams for Hantzsch Synthesis

Caption: Generalized mechanism of the Hantzsch dihydropyridine synthesis.

Caption: Experimental workflow for the Hantzsch synthesis.

Potential Application in Biginelli Reaction

The Biginelli reaction is another powerful MCR for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones or -thiones.[4] This reaction typically involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea or thiourea.[5] The β-ketoester component is crucial for the reaction, and "this compound" could potentially serve this role. The presence of the amino group could lead to novel, functionalized dihydropyrimidinone scaffolds.

While no specific examples of "this compound" in the Biginelli reaction have been reported, a general protocol can be proposed based on the established mechanism. The reaction would likely proceed through the formation of an N-acyliminium ion intermediate from the aldehyde and urea, which is then attacked by the enol of "Methyl 2-amino-3-oxobutanoate". Subsequent cyclization and dehydration would yield the final product.

Experimental Protocol: Biginelli Reaction (Proposed Analogous Protocol)

Materials:

-

Aromatic Aldehyde (1.0 mmol)

-

"this compound" (1.0 mmol)

-

Urea or Thiourea (1.5 mmol)

-

Ethanol (10 mL)

-

Catalytic amount of HCl or other Lewis/Brønsted acid

Procedure:

-

In a round-bottom flask, dissolve the aromatic aldehyde (1.0 mmol), "this compound" (1.0 mmol), and urea (or thiourea) (1.5 mmol) in ethanol (10 mL).

-

Add a catalytic amount of a suitable acid (e.g., a few drops of concentrated HCl).

-

Stir the mixture at reflux for 4-12 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry.

-